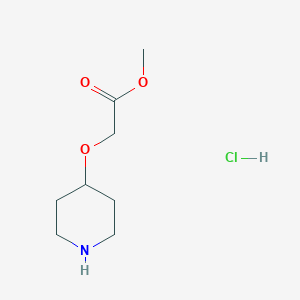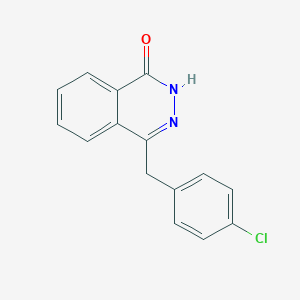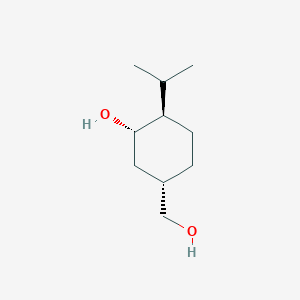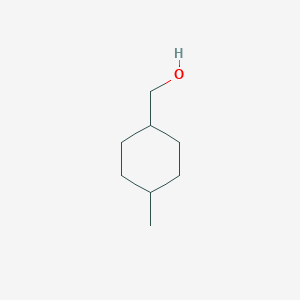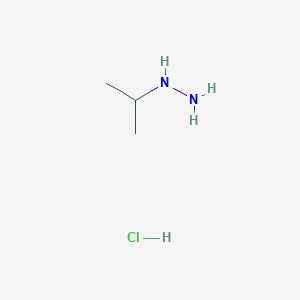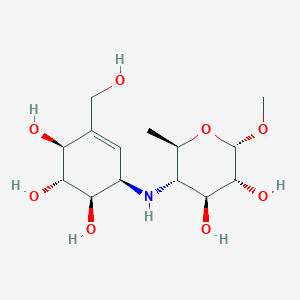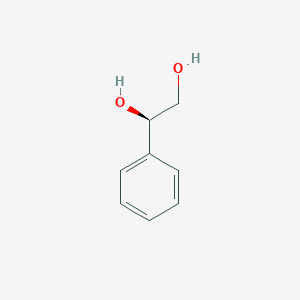
(R)-(-)-1-Phenyl-1,2-ethanediol
Vue d'ensemble
Description
®-(-)-1-Phenyl-1,2-ethanediol is an organic compound characterized by a phenyl group attached to a 1,2-ethanediol moiety. This chiral molecule is notable for its applications in various fields, including organic synthesis and pharmaceuticals. Its enantiomeric purity and specific stereochemistry make it a valuable compound in asymmetric synthesis and chiral resolution processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-(-)-1-Phenyl-1,2-ethanediol can be synthesized through several methods. One common approach involves the reduction of benzoin using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. Another method includes the asymmetric reduction of benzaldehyde derivatives using chiral catalysts to achieve high enantiomeric excess.
Industrial Production Methods: In industrial settings, the production of ®-(-)-1-Phenyl-1,2-ethanediol often employs catalytic hydrogenation of benzoin or benzaldehyde derivatives. The use of chiral catalysts, such as BINAP-Ru complexes, ensures the selective formation of the desired enantiomer. The reaction conditions typically involve moderate temperatures and pressures to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-(-)-1-Phenyl-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzoin or benzil using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to 1-phenyl-1,2-ethanediol using reducing agents such as NaBH4 or LiAlH4.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: TsCl, SOCl2, and other nucleophilic substitution reagents.
Major Products:
Oxidation: Benzoin, benzil.
Reduction: 1-Phenyl-1,2-ethanediol.
Substitution: Various substituted phenyl ethanediol derivatives.
Applications De Recherche Scientifique
®-(-)-1-Phenyl-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is utilized in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of ®-(-)-1-Phenyl-1,2-ethanediol involves its interaction with specific molecular targets and pathways. In asymmetric synthesis, its chiral nature allows it to induce stereoselectivity in reactions, leading to the formation of enantiomerically pure products. The hydroxyl groups in the molecule can form hydrogen bonds with substrates, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
- (S)-(+)-1-Phenyl-1,2-ethanediol
- Benzoin
- Benzil
- 1-Phenyl-1,2-ethanediol
Comparison: ®-(-)-1-Phenyl-1,2-ethanediol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomer (S)-(+)-1-Phenyl-1,2-ethanediol, the ®-(-) form exhibits different biological activities and interactions with chiral environments. Benzoin and benzil, while structurally related, differ in their oxidation states and functional groups, leading to varied chemical behaviors.
Propriétés
IUPAC Name |
(1R)-1-phenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWNFMRSKOCEY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16355-00-3 | |
| Record name | Styrene glycol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-(-)-1-Phenylethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STYRENE GLYCOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LZM4B71KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main methods for producing (R)-1-phenylethane-1,2-diol?
A1: Several methods exist for producing (R)-1-phenylethane-1,2-diol:
- Enzymatic hydrolysis of styrene oxide: This method employs epoxide hydrolases (EHs), like those from mung bean [, ] or the evolved EchA-I219F from Agrobacterium radiobacter AD1 [], to enantioselectively hydrolyze racemic styrene oxide. This yields (R)-1-phenylethane-1,2-diol with high enantiomeric excess.
- Asymmetric reduction of 2-hydroxyacetophenone: This method utilizes (R)-specific carbonyl reductases, such as those from Candida parapsilosis [, , , , ], to reduce 2-hydroxyacetophenone to (R)-1-phenylethane-1,2-diol with high enantioselectivity.
- Asymmetric dihydroxylation of styrene: This chemical method uses a chiral catalyst system like DHQD PHAL OPEG OMe/OsO4 with K3Fe(CN)6 as a cooxidant to convert styrene to (R)-1-phenylethane-1,2-diol [].
Q2: How can the efficiency of (R)-1-phenylethane-1,2-diol production be improved?
A2: Several strategies enhance the efficiency of (R)-1-phenylethane-1,2-diol production:
- Enzyme Engineering: Directed evolution can create mutant enzymes with enhanced activity and enantioselectivity, such as the AldO(MVIK) mutant for improved (R)-1-phenylethane-1,2-diol production [].
- Cofactor Regeneration: Coupling (R)-specific carbonyl reductases with formate dehydrogenase or glucose dehydrogenase enables efficient NADH regeneration, significantly improving (R)-1-phenylethane-1,2-diol yield [, , , ].
- Immobilization: Immobilizing recombinant Escherichia coli cells co-expressing enzymes like KgBDH and glucose dehydrogenase can enhance stability, reusability, and product yield [].
- Biphasic Systems: Utilizing organic solvent/buffer biphasic systems, including those with ionic liquids like [C4MIM][PF6], improves substrate solubility, reduces non-enzymatic hydrolysis, and enhances enzyme stability [, ].
Q3: Can (R)-1-phenylethane-1,2-diol be synthesized from renewable resources?
A3: Yes, a six-enzyme cascade incorporating L-phenylalanine biosynthesis pathways with engineered AldO allows (R)-1-phenylethane-1,2-diol synthesis from glycerol or glucose [].
Q4: What are the advantages of using biocatalytic methods for (R)-1-phenylethane-1,2-diol production?
A4: Biocatalytic methods offer several advantages:
Q5: What is the molecular formula and weight of (R)-1-phenylethane-1,2-diol?
A5: (R)-1-phenylethane-1,2-diol has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.
Q6: What spectroscopic data are available for (R)-1-phenylethane-1,2-diol?
A6: (R)-1-phenylethane-1,2-diol can be characterized using techniques like 1H NMR and optical rotation []. These methods confirm the structure and determine the enantiomeric excess of the synthesized product.
Q7: What are the primary applications of (R)-1-phenylethane-1,2-diol?
A7: (R)-1-phenylethane-1,2-diol is a crucial chiral building block for pharmaceuticals and fine chemicals. For example, it's used in synthesizing β-adrenergic blocking agents like (S)-γ-[(4-trifluoromethyl)phenoxy]benzenepropanamine maleate (a metabolite of fluoxetine hydrochloride) [] and the overactive bladder drug mirabegron [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


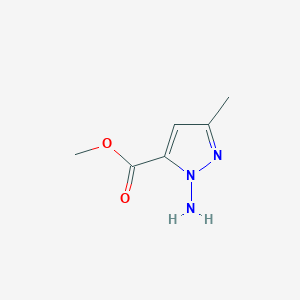
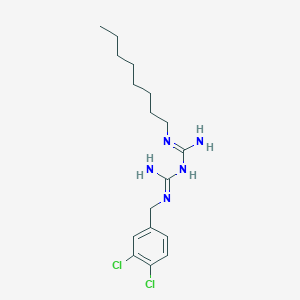
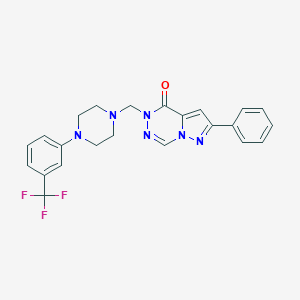
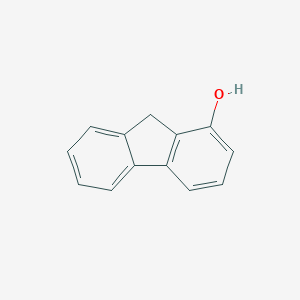
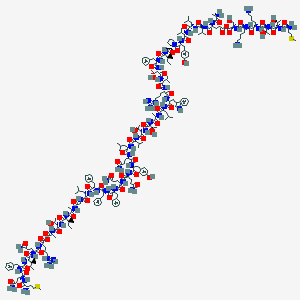
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)

